4-Chloro-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a chloro group, a cyclopropylmethoxy group, and a methyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with cyclopropylmethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Chloro-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of inflammatory diseases and infections.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
- 5-(Cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid
- 4-Chloro-5-(methoxy)-1-methyl-1H-pyrazole-3-carboxylic acid
Uniqueness
4-Chloro-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a chloro group and a cyclopropylmethoxy group on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H11ClN2O3 |
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Molecular Weight |
230.65 g/mol |
IUPAC Name |
4-chloro-5-(cyclopropylmethoxy)-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H11ClN2O3/c1-12-8(15-4-5-2-3-5)6(10)7(11-12)9(13)14/h5H,2-4H2,1H3,(H,13,14) |
InChI Key |
XRLHCQGPLXHVKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Cl)OCC2CC2 |
Origin of Product |
United States |
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